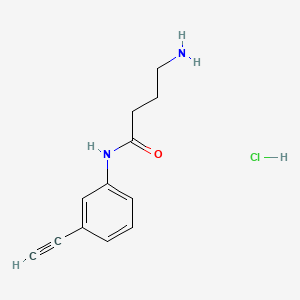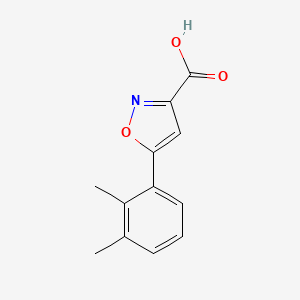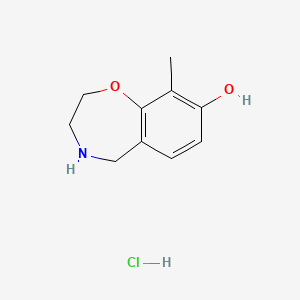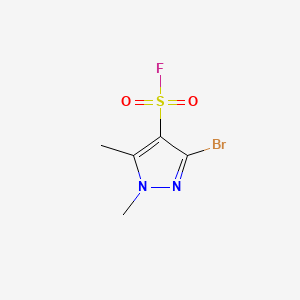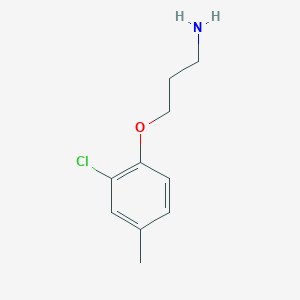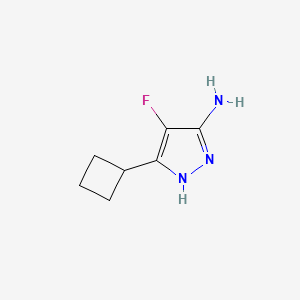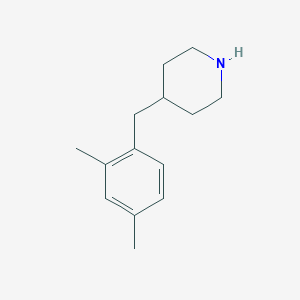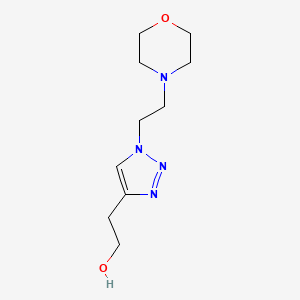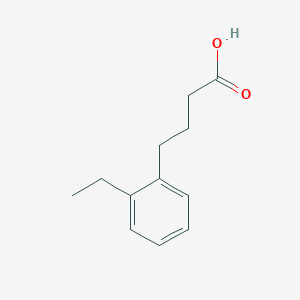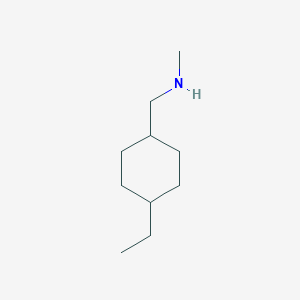
(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid is a chiral compound with significant applications in various fields of science. This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a propanoic acid moiety. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with dimethylamine to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylamino or fluorophenyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Propiedades
Fórmula molecular |
C11H14FNO2 |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-13(2)10(11(14)15)7-8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,14,15)/t10-/m0/s1 |
Clave InChI |
HBOXKQRGOOBFOX-JTQLQIEISA-N |
SMILES isomérico |
CN(C)[C@@H](CC1=CC=C(C=C1)F)C(=O)O |
SMILES canónico |
CN(C)C(CC1=CC=C(C=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


